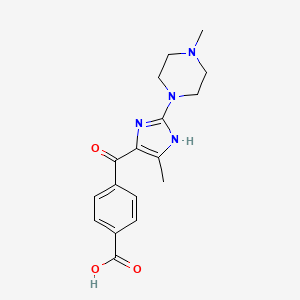

![molecular formula C7H6Br2N2 B1399385 Bromuro de 6-bromoimidazo[1,2-a]piridina CAS No. 604009-01-0](/img/structure/B1399385.png)

Bromuro de 6-bromoimidazo[1,2-a]piridina

Descripción general

Descripción

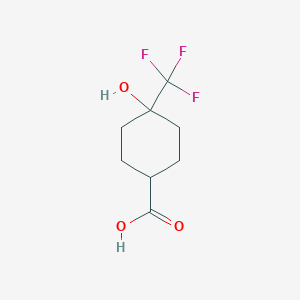

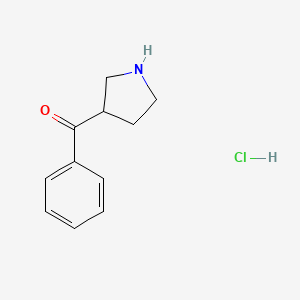

6-Bromoimidazo[1,2-a]pyridine hydrobromide is an organic compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrobromide involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine . 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine hydrobromide is represented by the InChI code1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10 (7)5-6/h1-5H . The molecular weight of the compound is 197.03 g/mol . Chemical Reactions Analysis

The reaction of 6-Bromoimidazo[1,2-a]pyridine hydrobromide proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then undergoes a facile closure and provides the shared intermediate .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a solid compound . It has a melting point range of 76.0-82.0°C . The compound is slightly soluble in water . It is incompatible with strong oxidizing agents .Aplicaciones Científicas De Investigación

Ciencia de Materiales y Dispositivos Optoelectrónicos

El bromuro de 6-bromoimidazo[1,2-a]piridina muestra potencial en la ciencia de materiales, particularmente en el desarrollo de dispositivos optoelectrónicos. Estos dispositivos, que incluyen diodos emisores de luz (LED), fotodetectores y células solares, se benefician de las propiedades luminiscentes del compuesto .

Sensores

La sensibilidad del compuesto a la luz y otros factores ambientales lo hace adecuado para su uso en tecnología de sensores. Se pueden desarrollar sensores que detectan cambios en la luz, la temperatura o la composición química utilizando este compuesto .

Campo Farmacéutico Fármacos Anticancerígenos

En la investigación farmacéutica, el this compound sirve como intermedio en la síntesis de fármacos anticancerígenos. Su estructura permite la interacción con varios objetivos biológicos, lo cual es crucial en el tratamiento del cáncer .

Microscopía Confocal e Imagenología

Las propiedades luminiscentes del this compound también lo convierten en un candidato para su uso como emisores en técnicas de microscopía confocal e imagenología. Esta aplicación es esencial para la investigación biológica y médica, donde se requiere imagenología celular detallada .

Síntesis Orgánicas

Este compuesto se utiliza en procesos de síntesis orgánica para crear estructuras moleculares complejas. Su reactividad permite la formación de varios enlaces químicos, lo que lo convierte en un reactivo versátil en la química sintética .

Intermedios Farmacéuticos

Como intermedio, el this compound se utiliza para producir una gama de compuestos farmacéuticos. Su papel en la síntesis de fármacos destaca su importancia en la química medicinal .

Andamiaje de Fármacos

Reconocido como un andamiaje de "prejuicio de fármacos", este compuesto forma la columna vertebral de muchos compuestos medicinales. Sus características estructurales son favorables para el diseño y desarrollo de fármacos .

Ciencia de Materiales Carácter Estructural

En la ciencia de materiales, el carácter estructural del this compound se aprovecha para crear materiales con propiedades específicas. Esto incluye materiales con resistencia, flexibilidad o conductividad mejoradas .

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that the compound can be functionalized to create various derivatives . This suggests that its mode of action may vary depending on the specific functional groups added and their interactions with biological targets.

Pharmacokinetics

Its solubility and other physical properties such as melting point are known . It’s slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

It’s known to be used in the synthesis of various pharmaceutical intermediates , suggesting its effects may vary depending on the specific derivative synthesized and its biological targets.

Action Environment

The action of 6-Bromoimidazo[1,2-a]pyridine hydrobromide can be influenced by various environmental factors. For instance, it’s incompatible with strong oxidizing agents . Also, its solubility in water may affect its bioavailability and efficacy in different physiological environments.

Análisis Bioquímico

Biochemical Properties

6-Bromoimidazo[1,2-a]pyridine hydrobromide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It is often used as an intermediate in organic synthesis and pharmaceutical development. The compound’s interactions with enzymes such as cytochrome P450 and various kinases have been studied extensively. These interactions are typically characterized by the formation of stable complexes, which can inhibit or activate the enzymatic activity depending on the specific context .

Cellular Effects

The effects of 6-Bromoimidazo[1,2-a]pyridine hydrobromide on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as MAPK and PI3K/Akt, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 6-Bromoimidazo[1,2-a]pyridine hydrobromide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Bromoimidazo[1,2-a]pyridine hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, leading to downstream effects on cellular functions. For example, the compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromoimidazo[1,2-a]pyridine hydrobromide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromoimidazo[1,2-a]pyridine hydrobromide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Bromoimidazo[1,2-a]pyridine hydrobromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have reported threshold effects, where a certain dosage level is required to observe noticeable effects. Additionally, high doses of 6-Bromoimidazo[1,2-a]pyridine hydrobromide can result in toxic or adverse effects, such as hepatotoxicity and neurotoxicity .

Metabolic Pathways

6-Bromoimidazo[1,2-a]pyridine hydrobromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 6-Bromoimidazo[1,2-a]pyridine hydrobromide .

Transport and Distribution

The transport and distribution of 6-Bromoimidazo[1,2-a]pyridine hydrobromide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins that facilitate its distribution within the body. The localization and accumulation of 6-Bromoimidazo[1,2-a]pyridine hydrobromide in certain tissues can affect its efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-Bromoimidazo[1,2-a]pyridine hydrobromide is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications or targeting signals. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJAMXBQUCRXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721006 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604009-01-0 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

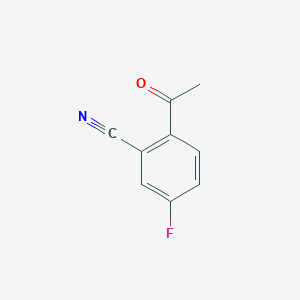

![Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1399308.png)

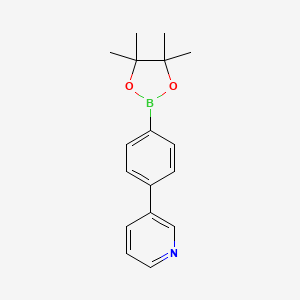

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)

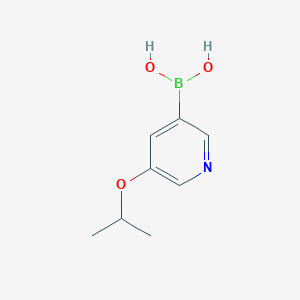

![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)